Mutagenic Potency Tiering: Naphtho[2,3-e]pyrene Falls Within Intermediate 10-30 ng/mL MMC Range
In a head-to-head comparative mutagenicity study of 11 C₂₄H₁₄ PAH isomers in human B-lymphoblastoid cells expressing CYP1A1 (h1A1v2 cells), naphtho[2,3-e]pyrene exhibited a minimum mutagenic concentration (MMC) in the 10-30 ng/mL range, placing it in an intermediate potency tier distinct from both high-potency and low-potency C₂₄H₁₄ isomers [1]. High-potency isomers including benzo[a]perylene, dibenzo[a,e]fluoranthene, dibenzo[a,i]pyrene, and naphtho[2,3-a]pyrene showed MMC values in the 1-5 ng/mL range, representing approximately 2- to 30-fold greater mutagenic potency [2]. Conversely, dibenzo[e,l]pyrene was substantially less potent with an MMC of 280 ng/mL, while dibenzo[j,l]fluoranthene and naphtho[1,2-b]fluoranthene were non-mutagenic at doses up to 3000 ng/mL [3].
| Evidence Dimension | Minimum mutagenic concentration (MMC) at thymidine kinase locus |
|---|---|
| Target Compound Data | 10-30 ng/mL |
| Comparator Or Baseline | High-potency tier (benzo[a]perylene, dibenzo[a,e]fluoranthene, dibenzo[a,i]pyrene, naphtho[2,3-a]pyrene): 1-5 ng/mL; Low-potency tier (dibenzo[e,l]pyrene): 280 ng/mL; Non-mutagenic (dibenzo[j,l]fluoranthene, naphtho[1,2-b]fluoranthene): >3000 ng/mL |
| Quantified Difference | 2-30× less potent than high-potency isomers; 9-28× more potent than dibenzo[e,l]pyrene |
| Conditions | Human h1A1v2 B-lymphoblastoid cells expressing CYP1A1; 72-hour exposure; mutagenicity measured at thymidine kinase (tk) locus |
Why This Matters
This tiered potency profile justifies selection of naphtho[2,3-e]pyrene as a calibrated intermediate-potency reference standard in mutagenicity assays where dose-response linearity across potency ranges is required.
- [1] Durant JL, Lafleur AL, Busby WF, Donhoffner LL, Penman BW, Crespi CL. Mutagenicity of C₂₄H₁₄ PAH in human cells expressing CYP1A1. Mutat Res. 1999;446(1):1-14. View Source
- [2] NACTEM. HUMANGGP:034275. Mutagenicity of C24H14 PAH in human cells expressing CYP1A1. Abstract lines 16-20. View Source
- [3] Durant JL, et al. Mutat Res. 1999;446(1):1-14. Non-mutagenic isomer data. View Source
